molecular formula C9H15F3O B6180717 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers CAS No. 2613387-85-0

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers

Cat. No.: B6180717
CAS No.: 2613387-85-0
M. Wt: 196.2
InChI Key:
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Description

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers: is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further substituted with a methanol group. Due to its unique structural features, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the following steps:

  • Starting Material: : The synthesis begins with cyclohexanone as the starting material.

  • Trifluoroethylation: : The cyclohexanone undergoes trifluoroethylation using trifluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide.

  • Reduction: : The resulting trifluoroethylated cyclohexanone is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Purification: : The mixture of diastereomers is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow reactors and large-scale reduction processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the alcohol group to a ketone or aldehyde.

  • Reduction: : Reduction reactions can further reduce the compound to simpler hydrocarbons.

  • Substitution: : Substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major products include cyclohexanone derivatives.

  • Reduction: : The major products include cyclohexylmethanol derivatives.

  • Substitution: : The major products include various substituted cyclohexylmethanol derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and structural features. Some of its applications include:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of enzyme mechanisms and as a probe in biological assays.

  • Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: : Utilized in the development of new materials and in environmental research.

Mechanism of Action

The mechanism by which [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in biological assays and drug development.

Comparison with Similar Compounds

When compared to similar compounds, [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol stands out due to its unique trifluoroethyl group. Similar compounds include:

  • Cyclohexylmethanol: : Lacks the trifluoroethyl group.

  • Trifluoroethanol: : Contains the trifluoroethyl group but lacks the cyclohexyl ring.

  • Cyclohexanone: : The starting material for the synthesis of this compound.

The presence of the trifluoroethyl group in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol provides it with distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2613387-85-0

Molecular Formula

C9H15F3O

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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